4-Hydroxypyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

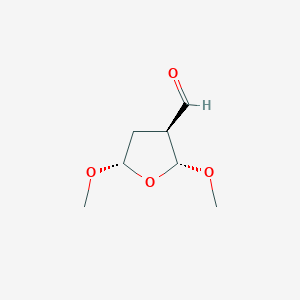

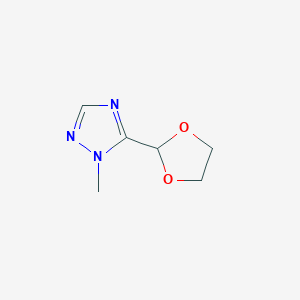

4-Hydroxypyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O3S and a molecular weight of 174.18 g/mol . It is related to Torasemide, a pyridine-3-sulfonylurea derivative, which is a high-efficiency loop diuretic .

Synthesis Analysis

The synthesis of 4-Hydroxypyridine-3-sulfonamide and its related substances has been studied extensively. For instance, a study on the synthesis of related substances of Torasemide, including 4-Hydroxypyridine-3-sulfonamide, was conducted by Jiong Chen et al . They synthesized these related substances via simple procedures and characterized them by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of 4-Hydroxypyridine-3-sulfonamide can be analyzed using various techniques such as NMR and mass spectrometry . The Frontier Molecular Orbital (FMO) analysis can provide information on electronic transitions within molecules .Physical And Chemical Properties Analysis

4-Hydroxypyridine-3-sulfonamide is a solid at 20 degrees Celsius . It appears as a white to light yellow to green powder or crystal .Mechanism of Action

While the specific mechanism of action for 4-Hydroxypyridine-3-sulfonamide is not mentioned in the search results, sulfonamides, in general, exhibit a range of pharmacological activities. They act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle, inhibiting the multiplication of bacteria .

Safety and Hazards

4-Hydroxypyridine-3-sulfonamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 4-Hydroxypyridine-3-sulfonamide are not mentioned in the search results, the field of synthetic chemistry, including the synthesis of related substances, continues to evolve. Research on the synthesis of related substances is of great importance . The development of new pyrimidines as anti-inflammatory agents is one of the possible research directions .

properties

IUPAC Name |

4-oxo-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJLOTUNDWHGJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)